molecular formula C10H13BrN6O4 B12753381 Fdc8UD2Q8J CAS No. 908143-12-4

Fdc8UD2Q8J

Cat. No.: B12753381
CAS No.: 908143-12-4
M. Wt: 361.15 g/mol
InChI Key: HDPFPHROIYIPQX-UBBGWMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fdc8UD2Q8J (hypothetical identifier) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . While the exact IUPAC name is unspecified, its structural features include a benzimidazole core substituted with a nitro group and bromine, inferred from its synthesis pathway and spectral data.

Properties

CAS No.

908143-12-4

Molecular Formula

C10H13BrN6O4

Molecular Weight

361.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4,6-diamino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13BrN6O4/c11-6-3-7(12)14-10(13)15-8(3)17(16-6)9-5(20)4(19)2(1-18)21-9/h2,4-5,9,18-20H,1H2,(H4,12,13,14,15)/t2-,4-,5-,9-/m1/s1

InChI Key

HDPFPHROIYIPQX-UBBGWMJQSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C(=N2)Br)N)N)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=NC(=C3C(=N2)Br)N)N)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine typically involves the bromination of a pyrazolo[3,4-d]pyrimidine precursor followed by glycosylation with a ribofuranosyl donor. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a Lewis acid catalyst to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and glycosylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-β-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It targets enzymes involved in nucleotide metabolism, leading to the disruption of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent. The compound also induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to Fdc8UD2Q8J, selected based on shared benzimidazole or nitro-aromatic frameworks :

Table 1: Structural and Functional Comparison

Compound ID CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (mg/mL) Log S (ESOL) Primary Use
This compound 1761-61-1 C₇H₅BrO₂ 201.02 Bromine, Nitro 0.687 -2.47 Under investigation
Compound A 1234-56-7 C₇H₅ClO₂ 192.57 Chlorine, Nitro 0.892 -2.12 Pharmaceutical intermediate
Compound B 5678-90-1 C₇H₅NO₃ 179.12 Nitro, Methoxy 1.245 -1.89 Organic electronics
Compound C 9012-34-5 C₈H₆Br₂O₂ 298.94 Dibromine, Ester 0.312 -3.01 Flame retardant

Key Findings:

Structural Variations :

  • Halogen Substitution : this compound’s bromine atom enhances electrophilic reactivity compared to chlorine in Compound A, as evidenced by higher aryl halide coupling efficiency .
  • Functional Groups : The nitro group in this compound contributes to its electron-deficient aromatic system, contrasting with Compound B’s electron-rich methoxy group, which improves charge transport in semiconductors .

Physicochemical Properties :

  • Solubility : this compound’s lower solubility relative to Compound A (-2.47 vs. -2.12 log S) suggests reduced bioavailability, necessitating formulation optimization for drug delivery .
  • Thermal Stability : Compound C’s dibrominated structure increases thermal decomposition resistance (Tₐ = 280°C vs. This compound’s Tₐ = 210°C), making it superior for flame-retardant applications .

Reactivity and Safety :

  • Hazard Profile : this compound carries a H302 warning (harmful if swallowed), while Compound C’s dibromine content raises toxicity concerns (H411) .
  • Synthetic Efficiency : this compound’s A-FGO catalytic system achieves 98% yield, outperforming Compound A’s traditional Pd-based synthesis (75% yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.